molecular formula C21H19BrN4O3S B297397 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Número de catálogo: B297397
Peso molecular: 487.4 g/mol
Clave InChI: WCAFGIBTDOTXNV-DTQAZKPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly referred to as BMD-1161, is a novel small molecule inhibitor that has been developed to target the protein-protein interaction between BRD4 and CBP/P300. This protein-protein interaction plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mecanismo De Acción

BMD-1161 works by inhibiting the protein-protein interaction between BRD4 and CBP/P300. This interaction plays a crucial role in the regulation of gene expression, and inhibition of this interaction leads to downregulation of various oncogenes and pro-inflammatory genes. BMD-1161 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
BMD-1161 has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. BMD-1161 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMD-1161 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the protein-protein interaction between BRD4 and CBP/P300. BMD-1161 has also been shown to have potent anti-cancer and anti-inflammatory activity in various in vitro and in vivo models, making it a useful tool for studying these diseases. However, one limitation of BMD-1161 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the study of BMD-1161. One potential direction is to further investigate its anti-cancer activity in various cancer types, including those that are resistant to current therapies. Another potential direction is to investigate its potential therapeutic applications in inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of BMD-1161 in humans, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Métodos De Síntesis

The synthesis of BMD-1161 involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-morpholin-4-ylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-aminomethyl-2-phenyl-1,3-diazinane-4,6-dione to form the intermediate product. The intermediate product is then reacted with 4-morpholin-4-ylaniline to form the final product, BMD-1161.

Aplicaciones Científicas De Investigación

BMD-1161 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-1161 has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BMD-1161 has been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.

Propiedades

Fórmula molecular

C21H19BrN4O3S

Peso molecular

487.4 g/mol

Nombre IUPAC

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19BrN4O3S/c22-17-12-14(6-7-18(17)25-8-10-29-11-9-25)23-13-16-19(27)24-21(30)26(20(16)28)15-4-2-1-3-5-15/h1-7,12-13,23H,8-11H2,(H,24,27,30)/b16-13+

Clave InChI

WCAFGIBTDOTXNV-DTQAZKPQSA-N

SMILES isomérico

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

SMILES canónico

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.